molecular formula C8H10N2O4S B1594268 N-ethyl-2-nitrobenzenesulfonamide CAS No. 23530-41-8

N-ethyl-2-nitrobenzenesulfonamide

Cat. No.: B1594268
CAS No.: 23530-41-8
M. Wt: 230.24 g/mol
InChI Key: MQOIFAQSYCSLRF-UHFFFAOYSA-N
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Description

N-ethyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a nitro group at the ortho position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Scientific Research Applications

N-ethyl-2-nitrobenzenesulfonamide finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonamide groups.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

N-ethyl-2-nitrobenzenesulfonamide is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-nitrobenzenesulfonamide can be synthesized through the reaction of 2-nitrobenzenesulfonyl chloride with ethylamine. The reaction typically takes place in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-nitrobenzenesulfonamide
  • N-propyl-2-nitrobenzenesulfonamide
  • N-ethyl-4-nitrobenzenesulfonamide

Uniqueness

N-ethyl-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom and the nitro group at the ortho position makes it a versatile intermediate for various synthetic applications. Its reactivity and stability under different conditions also distinguish it from other similar compounds .

Properties

IUPAC Name

N-ethyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOIFAQSYCSLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353542
Record name N-ethyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-41-8
Record name N-ethyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-nitrobenzenesulfonyl chloride (140 g, 361 mmol) in ethyl acetate (250 mL) was added dropwise at room temperature to a mixture of 70% aqueous ethylamine (50 mL, 630 mmol), ethyl acetate (100 mL), Na2CO3 (67 g, 632 mmol), and water (250 mL). The reaction mixture was stirred for 4 h (TLC monitoring, CH2Cl2). The organic layer was separated, washed with water, with a solution of citric acid, dried with Na2SO4, and evaporated. The residue solidified into a white crystalline mass. The latter was triturated with hexane, filtered off, and dried to give 134 g (92%) of the product.
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140 g
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50 mL
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67 g
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250 mL
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250 mL
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100 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-nitrobenzenesulfonyl chloride (10 g) is added portion-wise to 70% ethylamine in water at 0-5° C., maintaining the temperature. It is stirred for 15 minutes until completing the transformation. Water (80 mL) is added, maintaining the temperature. It is stirred for 30 minutes. It is filtered, washed and dried, obtaining 8.97 g of N-ethyl-2-nitrobenzenesulfonamide.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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